3'-Methyl-1,3'-biazetidine,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Methyl-1,3’-biazetidine, trifluoroacetic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of trifluoroacetic acid in the compound enhances its stability and reactivity, making it a valuable intermediate in chemical synthesis.
Preparation Methods
The synthesis of 3’-Methyl-1,3’-biazetidine, trifluoroacetic acid involves several steps. One common method includes the reaction of a suitable azetidine precursor with trifluoroacetic acid under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
3’-Methyl-1,3’-biazetidine, trifluoroacetic acid undergoes various chemical reactions, including:
Scientific Research Applications
3’-Methyl-1,3’-biazetidine, trifluoroacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’-Methyl-1,3’-biazetidine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions . Its reactivity is influenced by the presence of the trifluoroacetic acid group, which can stabilize reaction intermediates and facilitate the formation of desired products.
Comparison with Similar Compounds
3’-Methyl-1,3’-biazetidine, trifluoroacetic acid can be compared with other azetidine derivatives, such as:
Properties
Molecular Formula |
C9H15F3N2O2 |
---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
3-(azetidin-1-yl)-3-methylazetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H14N2.C2HF3O2/c1-7(5-8-6-7)9-3-2-4-9;3-2(4,5)1(6)7/h8H,2-6H2,1H3;(H,6,7) |
InChI Key |
XBCMKHPHEGZEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)N2CCC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.